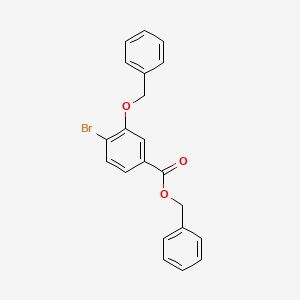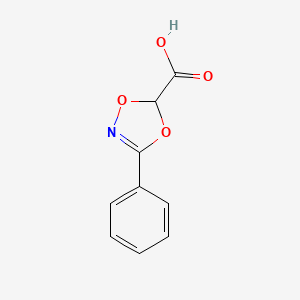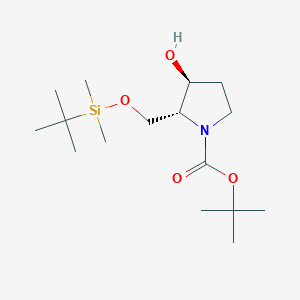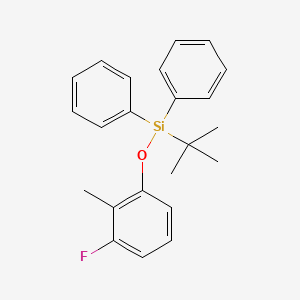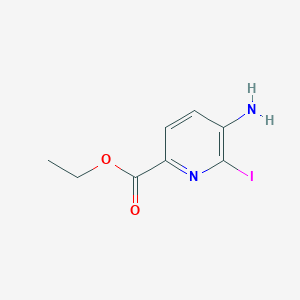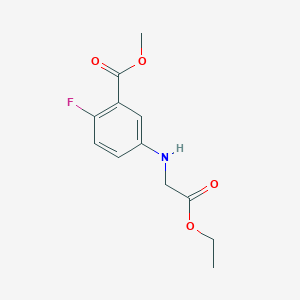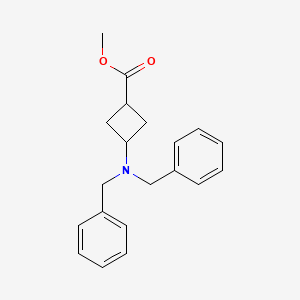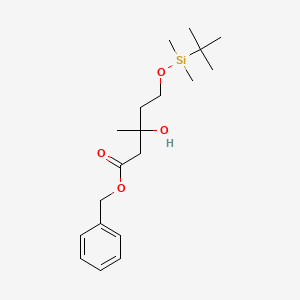![molecular formula C20H36N2O8S2 B8105244 N,N'-bis[(tert-butyloxy)carbonyl]-L-homocystine dimethyl ester](/img/structure/B8105244.png)
N,N'-bis[(tert-butyloxy)carbonyl]-L-homocystine dimethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N’-bis[(tert-butyloxy)carbonyl]-L-homocystine dimethyl ester is a chemical compound with the molecular formula C20H36N2O8S2 and a molecular weight of 496.64 g/mol . It is characterized by the presence of tert-butyloxycarbonyl (Boc) protecting groups, which are commonly used in organic synthesis to protect amine functionalities . This compound is often used in peptide synthesis and other applications where protection of functional groups is necessary .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis[(tert-butyloxy)carbonyl]-L-homocystine dimethyl ester typically involves the protection of L-homocystine with tert-butyloxycarbonyl groups. This can be achieved by reacting L-homocystine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature or slightly elevated temperatures to ensure complete protection of the amine groups.
Industrial Production Methods
In industrial settings, the production of N,N’-bis[(tert-butyloxy)carbonyl]-L-homocystine dimethyl ester may involve the use of flow microreactor systems. These systems allow for more efficient, versatile, and sustainable synthesis compared to traditional batch processes . The use of flow microreactors can enhance reaction control, reduce waste, and improve overall yield.
化学反应分析
Types of Reactions
N,N’-bis[(tert-butyloxy)carbonyl]-L-homocystine dimethyl ester can undergo various chemical reactions, including:
Oxidation: The disulfide bond in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The Boc protecting groups can be selectively removed under acidic conditions, such as with trifluoroacetic acid in dichloromethane.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are often used.
Substitution: Boc deprotection is typically carried out using strong acids like trifluoroacetic acid or hydrochloric acid in methanol.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Free amines after Boc deprotection.
科学研究应用
N,N’-bis[(tert-butyloxy)carbonyl]-L-homocystine dimethyl ester has several applications in scientific research:
Chemistry: Used in peptide synthesis and as a protecting group for amines.
Biology: Employed in the study of protein structure and function by protecting cysteine residues during peptide synthesis.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the synthesis of complex organic molecules and pharmaceuticals.
作用机制
The mechanism of action of N,N’-bis[(tert-butyloxy)carbonyl]-L-homocystine dimethyl ester primarily involves the protection of amine groups through the formation of Boc-protected intermediates. The Boc group is stable under basic and neutral conditions but can be selectively removed under acidic conditions . This selective protection and deprotection allow for the stepwise synthesis of peptides and other complex molecules.
相似化合物的比较
Similar Compounds
N,N’-bis[(tert-butyloxy)carbonyl]-L-cystine dimethyl ester: Similar structure but with a shorter carbon chain.
N,N’-bis[(tert-butyloxy)carbonyl]-L-methionine dimethyl ester: Contains a sulfur atom in a different oxidation state.
Uniqueness
N,N’-bis[(tert-butyloxy)carbonyl]-L-homocystine dimethyl ester is unique due to its specific combination of Boc-protected amine groups and a disulfide bond. This combination allows for versatile applications in peptide synthesis and the study of protein structure and function .
属性
IUPAC Name |
methyl (2S)-4-[[4-methoxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutyl]disulfanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H36N2O8S2/c1-19(2,3)29-17(25)21-13(15(23)27-7)9-11-31-32-12-10-14(16(24)28-8)22-18(26)30-20(4,5)6/h13-14H,9-12H2,1-8H3,(H,21,25)(H,22,26)/t13-,14?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXVFCNHFBRIZNT-LSLKUGRBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCSSCCC(C(=O)OC)NC(=O)OC(C)(C)C)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCSSCCC(C(=O)OC)NC(=O)OC(C)(C)C)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36N2O8S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
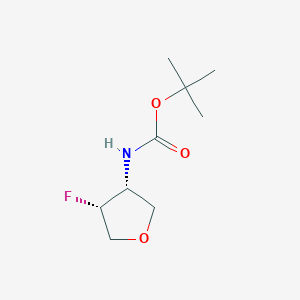
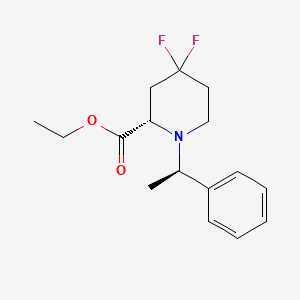
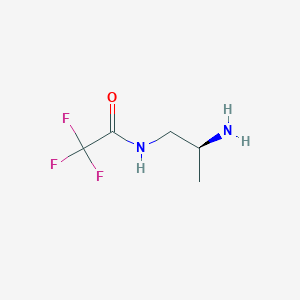
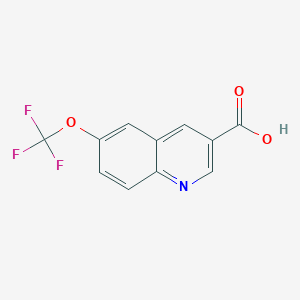
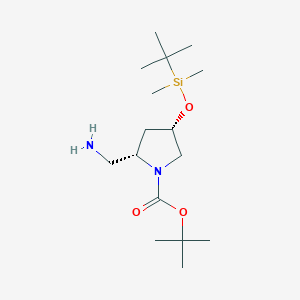
![Methyl 8-hydroxy-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B8105207.png)
